![molecular formula C20H17F2NO4 B3050608 (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid CAS No. 273222-07-4](/img/structure/B3050608.png)

(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

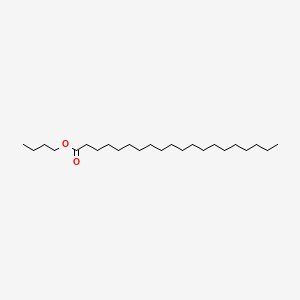

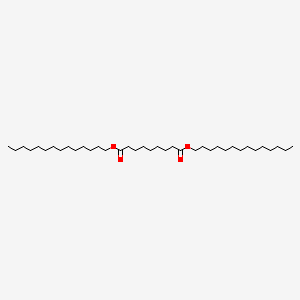

“Fmoc-d-4,4-difluoroproline” is a compound that is often used in organic synthesis . It is a base-labile protecting group . The compound is a white to off-white solid with a molecular weight of 373.35 . It is also known as (2S)-4,4-difluoropyrrolidine-2-carboxylic acid .

Synthesis Analysis

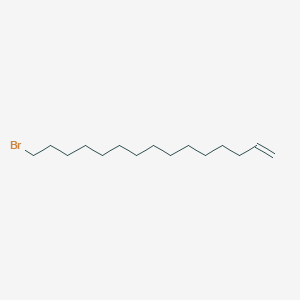

The synthesis of “Fmoc-d-4,4-difluoroproline” involves the use of 4-fluoroprolines . To enhance the influence of a single fluoro substituent, (2S)-4,4-difluoroproline (Dfp) has been developed . The synthesis involves a series of distinct model compounds and peptide contexts .

Molecular Structure Analysis

The molecular structure of “Fmoc-d-4,4-difluoroproline” is influenced by the strong inductive effect of the fluoro group . This effect has three main consequences: enforcing a particular pucker upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond, and accelerating cis-trans prolyl peptide bond isomerization .

Chemical Reactions Analysis

The chemical reactions involving “Fmoc-d-4,4-difluoroproline” are influenced by the strong inductive effect of the fluoro group . This effect enforces a particular pucker upon the pyrrolidine ring, biases the conformation of the preceding peptide bond, and accelerates cis-trans prolyl peptide bond isomerization .

Physical and Chemical Properties Analysis

“Fmoc-d-4,4-difluoroproline” is a white to off-white solid with a molecular weight of 373.35 . It is a base-labile protecting group .

Wissenschaftliche Forschungsanwendungen

Self-Assembly and Material Fabrication

Fmoc-modified amino acids, including Fmoc-d-4,4-difluoroproline, have shown significant potential in the field of material science due to their self-assembly features. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, which is crucial in applications like cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Green Solid-Phase Peptide Synthesis

Fmoc-d-4,4-difluoroproline is utilized in green solid-phase peptide synthesis (SPPS), which seeks to reduce the environmental impact of peptide synthesis. This approach involves using greener solvents and eliminating hazardous chemicals typically used in conventional SPPS, such as DMF and DCM, for washing, deprotection, and coupling steps (Jad et al., 2016); (Jad et al., 2017).

Solid-Phase Peptide Synthesis Enhancements

The advancements in Fmoc solid-phase peptide synthesis (SPPS) methodology have been significantly enhanced by the introduction of Fmoc amino acids, including Fmoc-d-4,4-difluoroproline. This has led to impressive syntheses, such as those of biologically active and isotopically labeled peptides and small proteins (Fields & Noble, 2009).

Synthesis of Novel Amino Acids for NMR

Fmoc-d-4,4-difluoroproline has been used in the synthesis of novel amino acids like Fmoc-perfluoro-tert-butyl tyrosine. These amino acids are detectable by NMR spectroscopy due to their unique fluorine content, which is useful in peptide studies and protein engineering (Tressler & Zondlo, 2016).

Asymmetric Synthesis for Drug Design

Fmoc-d-4,4-difluoroproline is involved in the large-scale asymmetric synthesis of specific amino acids like Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid. This process is crucial for the preparation of large amounts of enantiomerically pure amino acids used in protein engineering and drug design (Yin et al., 2019).

Mechanistic Studies in Peptide Synthesis

Research involving Fmoc-d-4,4-difluoroproline also includes studies on the mechanisms of specific reactions in peptide synthesis. For instance, understanding the trifluoroacetic-acid-promoted N-to-S acyl transfer of enamides in Fmoc SPPS through density functional theory calculations provides insights into reaction mechanisms, which is essential for improving peptide synthesis methods (Jiang et al., 2017).

Wirkmechanismus

Target of Action

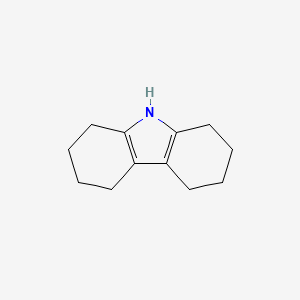

Fmoc-d-4,4-difluoroproline, also known as Fmoc-4,4-difluoro-D-Proline, is a derivative of proline, a unique proteinogenic amino acid . Proline’s pyrrolidine ring links its amino group to its side chain, constraining the conformations of the main chain and thus templating particular secondary structures .

Mode of Action

The compound’s mode of action is primarily through its strong inductive effect, which has three main consequences :

- Enforcing a particular pucker upon the pyrrolidine ring .

- Biasing the conformation of the preceding peptide bond .

- Accelerating cis-trans prolyl peptide bond isomerization .

These subtle yet reliable modulations make 4-fluoroproline incorporation a complement to traditional genetic approaches for exploring structure–function relationships in peptides and proteins .

Biochemical Pathways

The biochemical pathways affected by Fmoc-d-4,4-difluoroproline are related to the conformational stability of proteins . The pyrrolidine ring promotes population of both the cis and trans conformation of the preceding peptide bond, thereby enabling structural diversity . The isomerization of this “prolyl amide” bond can limit the folding rate of a protein .

Pharmacokinetics

Its conformational preferences may likely be similar to those of proline .

Result of Action

The result of Fmoc-d-4,4-difluoroproline’s action is the modulation of protein structure and function. It can be used to identify inherent induced order in peptides and to quantify proline cis-trans isomerization . It can also be used to study protein folding .

Action Environment

The action environment of Fmoc-d-4,4-difluoroproline can influence its efficacy and stability. For example, it was discovered that the stable polyproline II helix (PPII) formed in the denatured state (8 M urea) exhibits essentially equal populations of the exo and endo proline ring puckers . In addition, the data with Fmoc-d-4,4-difluoroproline suggested the specific stabilization of PPII by water over other polar solvents .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fmoc-d-4,4-difluoroproline plays a significant role in biochemical reactions . The strong inductive effect of the fluoro group has three main consequences: enforcing a particular pucker upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond, and accelerating cis – trans prolyl peptide bond isomerization . These subtle yet reliable modulations make Fmoc-d-4,4-difluoroproline a valuable tool for exploring structure–function relationships in peptides and proteins .

Cellular Effects

The effects of Fmoc-d-4,4-difluoroproline on various types of cells and cellular processes are still being explored. It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fmoc-d-4,4-difluoroproline exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context in which Fmoc-d-4,4-difluoroproline is used.

Temporal Effects in Laboratory Settings

Current studies suggest that the compound has a significant impact on the stability and folding of peptides and proteins .

Metabolic Pathways

Fmoc-d-4,4-difluoroproline is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Fmoc-d-4,4-difluoroproline within cells and tissues are complex processes that depend on a variety of factors. These could include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of Fmoc-d-4,4-difluoroproline and its effects on activity or function are areas of active research. Factors such as targeting signals or post-translational modifications could direct the compound to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2NO4/c21-20(22)9-17(18(24)25)23(11-20)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKUZDLPWHCYAO-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149117 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273222-07-4 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273222-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.